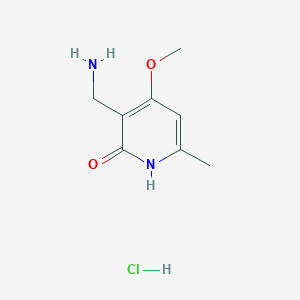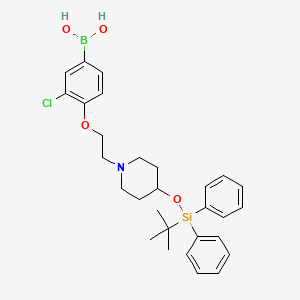
(4-(2-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethoxy)-3-chlorophenyl)boronic acid
Vue d'ensemble
Description
The compound “(4-(2-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethoxy)-3-chlorophenyl)boronic acid” is a chemical substance used for pharmaceutical testing . It is a high-quality reference standard for accurate results .
Molecular Structure Analysis
The molecular formula of this compound is C29H37BClNO4Si . It has a molecular weight of 537.958 . The structure includes a tert-butyldiphenylsilyl group, a piperidin-1-yl group, an ethoxy group, and a 3-chlorophenyl boronic acid group .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 629.8±65.0 °C at 760 mmHg . The melting point is not specified . It has a flash point of 334.7±34.3 °C .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
Stereocontrolled Synthesis in Antibacterial Applications : A study by Mori, Somada, and Oida (2000) demonstrated the stereocontrolled synthesis of tricyclic carbapenem derivatives, which incorporated a piperidine ring linked to the carbapenem skeleton. This synthesis was pivotal in creating compounds with potent in vitro activities against both gram-positive and gram-negative bacteria (Mori, Somada, & Oida, 2000).
Large-Scale Chiral Synthesis for Drug Development : Lau et al. (2002) described a large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives. This process is significant in the context of developing pharmaceuticals, as it allows for the production of specific piperidine derivatives on a large scale (Lau et al., 2002).
Synthesis of Enantiopure Derivatives for Pharmaceutical Applications : A study by Marin et al. (2004) focused on synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives. These compounds have applications in pharmaceutical synthesis, highlighting the relevance of this chemical in medicinal chemistry (Marin et al., 2004).
Analytical and Bioanalytical Studies
- Metabolite Profiling in Cancer Research : Zagade et al. (2020) conducted a study involving a boronic acid-based anticancer molecule, focusing on its bioanalysis and metabolite profiling. This research is crucial for understanding the metabolic pathways and potential efficacy of new cancer treatment drugs (Zagade et al., 2020).
Chemical Synthesis and Catalysis
Synthesis of Antiosteoclast Activity Compounds : Reddy et al. (2012) synthesized a new family of compounds with significant antiosteoclast and osteoblast activity. This research is important for developing treatments for bone-related diseases (Reddy et al., 2012).
Catalysis in Oxidative Cyclization : Dönges et al. (2014) explored the catalytic potential of cis-2,6-bis-(methanolate)-piperidine oxovanadium(V) complexes in oxidative cyclization. This has implications for developing new methods in synthetic organic chemistry (Dönges et al., 2014).
Rhodium-Catalyzed Asymmetric Arylation : A study by He et al. (2012) on the rhodium/diene-catalyzed asymmetric arylation of arylboronic acids to N-Boc-protected α,β-unsaturated δ-lactam demonstrated the synthesis of chiral 4-aryl-2-piperidinones. This is important for the asymmetric synthesis of organic compounds (He et al., 2012).
Propriétés
IUPAC Name |
[4-[2-[4-[tert-butyl(diphenyl)silyl]oxypiperidin-1-yl]ethoxy]-3-chlorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37BClNO4Si/c1-29(2,3)37(25-10-6-4-7-11-25,26-12-8-5-9-13-26)36-24-16-18-32(19-17-24)20-21-35-28-15-14-23(30(33)34)22-27(28)31/h4-15,22,24,33-34H,16-21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRKVLUYJPZMHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCC(CC2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37BClNO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethoxy)-3-chlorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B1408153.png)
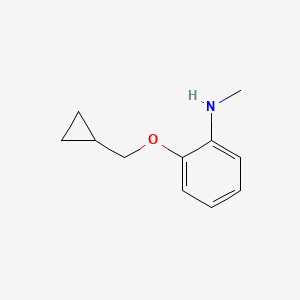
![methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B1408155.png)
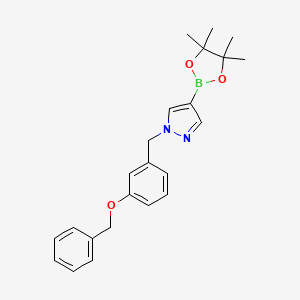


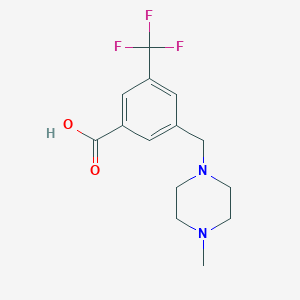

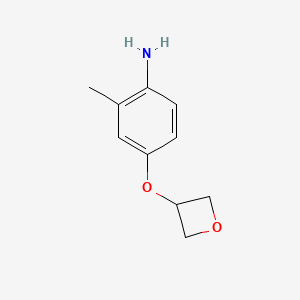
![1-[(2-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1408169.png)

![2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-thiazole-4-carboxylic acid](/img/structure/B1408171.png)

